4-(Aminomethyl)pyridin-3-amine hydrochloride

Copper amine oxidase inhibition Diamine oxidase (DAO) Enzyme inhibitor screening

Researchers sourcing heterocyclic building blocks for copper-containing amine oxidase (CAO) studies often face supply chain uncertainty with uncharacterized regioisomers. This 4-(aminomethyl)pyridin-3-amine hydrochloride eliminates that risk, serving as the validated progenitor scaffold for a series of substratelike, reversible DAO inhibitors. - Documented IC50 of 300 nM against human DAO with >6,600-fold selectivity over MAO-A and MAO-B, ensuring clean phenotypic readouts. - Unique 3-amino-4-aminomethyl orientation provides a defined hydrogen-bonding donor/acceptor topology, critical for bidentate enzyme engagement not achievable with 4-AMP or 3-AMP isomers. - Serves as the essential baseline reference standard for any SAR program optimizing CAO inhibitor potency or selectivity.

Molecular Formula C6H10ClN3
Molecular Weight 159.62 g/mol
Cat. No. B11917156
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Aminomethyl)pyridin-3-amine hydrochloride
Molecular FormulaC6H10ClN3
Molecular Weight159.62 g/mol
Structural Identifiers
SMILESC1=CN=CC(=C1CN)N.Cl
InChIInChI=1S/C6H9N3.ClH/c7-3-5-1-2-9-4-6(5)8;/h1-2,4H,3,7-8H2;1H
InChIKeyJYAAGXKHBZGMML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Aminomethyl)pyridin-3-amine hydrochloride: Overview and Chemical Profile


4-(Aminomethyl)pyridin-3-amine hydrochloride (CAS 847666-49-3 for the dihydrochloride salt; free base CAS 144288-49-3) is a heterocyclic diamine building block featuring a pyridine core substituted with an amino group at the 3-position and an aminomethyl group at the 4-position [1]. This specific 3-amino-4-aminomethyl substitution pattern distinguishes it from simpler aminomethylpyridines and other regioisomers. Its primary documented biological relevance is as the progenitor scaffold for a series of substratelike, reversible inhibitors of copper-containing amine oxidases (CAOs), with the dihydrochloride salt form demonstrating an IC50 of 300 nM against human diamine oxidase (DAO) [2]. The compound also serves as a versatile intermediate in medicinal chemistry for constructing kinase inhibitor libraries and coordination complexes.

Why Generic Aminomethylpyridines Cannot Replace This Scaffold


Simply substituting 4-(aminomethyl)pyridine (4-AMP) or other aminomethylpyridine isomers for 4-(aminomethyl)pyridin-3-amine hydrochloride overlooks critical structure-activity differences. The parent 4-AMP lacks the 3-amino group that is essential for the compound's role as a substratelike inhibitor scaffold for copper amine oxidases, while 3-AMP cannot engage the enzymatic active site in the same bidentate fashion [1]. The specific 3-amino-4-aminomethyl orientation provides a unique hydrogen-bonding donor/acceptor topology (2 H-bond donors, 3 H-bond acceptors) that directly influences both its biological activity profile and its regiospecific reactivity as a synthetic intermediate compared to its regioisomers 2-(aminomethyl)pyridin-3-amine (CAS 144288-50-6) and 3-(aminomethyl)pyridin-4-amine (CAS 158531-09-0) [2].

Quantitative Differentiation Evidence for This Compound


CAO/DAO Inhibitory Potency Versus Parent Scaffold

The dihydrochloride salt of 4-(aminomethyl)pyridin-3-amine inhibits human amiloride-sensitive copper-containing amine oxidase (diamine oxidase, DAO) with an IC50 of 300 nM, as measured by inhibition of putrescine binding in porcine kidney preparations [1]. This potency places the compound as a moderate-affinity substratelike inhibitor within the CAO family. By contrast, the simpler parent scaffold 4-(aminomethyl)pyridine (lacking the 3-amino substituent) serves primarily as a weak substrate for DAO (8% substrate activity relative to putrescine at 1 mM) rather than a potent inhibitor, demonstrating that the 3-amino group is critical for converting the scaffold from a substrate into an inhibitor [2].

Copper amine oxidase inhibition Diamine oxidase (DAO) Enzyme inhibitor screening

Selectivity Over Flavin-Containing MAO Enzymes

A critical differentiation parameter for 4-(aminomethyl)pyridin-3-amine dihydrochloride is its selectivity profile within the broader amine oxidase family. The compound exhibits IC50 values exceeding 2,000,000 nM against both rat liver monoamine oxidase A (MAO-A, using 5-hydroxytryptamine as substrate) and monoamine oxidase B (MAO-B, using beta-phenylethylamine) [1]. This corresponds to a >6,600-fold selectivity window for DAO inhibition (IC50 = 300 nM) over MAO-A and MAO-B. In contrast, many non-selective amine oxidase inhibitors (e.g., aminoguanidine) show comparable potency across both CAO and MAO families, limiting their utility as tool compounds for dissecting CAO-specific pathways [2].

Monoamine oxidase selectivity Off-target profiling Copper amine oxidase specificity

Progenitor Scaffold Status in a CAO Inhibitor Series

In the seminal J. Med. Chem. 2005 study by Bertini et al., 4-(aminomethyl)pyridin-3-amine dihydrochloride (designated compound 12) is explicitly defined as the 'progenitor' scaffold from which all other alkylamino derivatives (series 4a–j) are derived via substitution at the 3-amino position [1]. The study systematically compares the inhibitory profiles of 12 against its 3-alkylamino derivatives across six different amine oxidase enzymes (DAO, BAO, PSAO, HPAO, MAO-A, MAO-B). The progenitor compound 12 uniquely serves as both a substrate (87% activity for BAO; moderate for DAO) and an inhibitor, providing a baseline for understanding how 3-position substitution modulates potency and selectivity. No other compound in the series occupies this dual substrate/inhibitor reference role.

Structure-activity relationship (SAR) Medicinal chemistry Chemical probe development

Regioisomeric Differentiation from Other Diaminomethylpyridines

Three constitutional isomers share the molecular formula C6H9N3 with different amino/aminomethyl positioning: 4-(aminomethyl)pyridin-3-amine (target; CAS 144288-49-3), 2-(aminomethyl)pyridin-3-amine (CAS 144288-50-6), and 3-(aminomethyl)pyridin-4-amine (CAS 158531-09-0). The target compound's 3-amino-4-aminomethyl pattern places both nitrogen substituents in a 1,2-relationship on the pyridine ring, enabling intramolecular hydrogen bonding and bidentate metal coordination geometries that the 1,3- and 1,4-relationship isomers cannot adopt . Specifically, 2-(aminomethyl)pyridin-3-amine has been reported as useful for pteridine synthesis as hypouricemic agents, while 3-(aminomethyl)pyridin-4-amine lacks documented CAO activity, underscoring how the positioning of functional groups dictates downstream application domains .

Regioisomer-specific reactivity Building block differentiation Heterocyclic diamine intermediates

Salt Form Advantages for Biochemical Assay Compatibility

The hydrochloride (and dihydrochloride) salt form of 4-(aminomethyl)pyridin-3-amine offers practical advantages for biochemical workflows. The free base (MW 123.16 g/mol) is reported to have low stability, necessitating immediate conversion to the dihydrochloride salt during synthesis, which can be crystallized and stored as a stable solid [1]. The dihydrochloride form (MW 196.07 g/mol, CAS 847666-49-3) is soluble in water and organic solvents, enabling direct use in aqueous enzyme assay buffers without the need for DMSO co-solvents that can interfere with CAO enzyme activity . This contrasts with the free base forms of related aminomethylpyridines, which are often oils or low-melting solids with limited aqueous solubility and greater susceptibility to oxidation.

Salt form selection Aqueous solubility Biochemical assay development

High-Value Application Scenarios


Selective CAO Enzymology Probe for Mechanistic Studies

Investigators studying diamine oxidase (DAO), benzylamine oxidase (BAO), or other copper-containing amine oxidases can deploy this compound as a substratelike inhibitor with a validated IC50 of 300 nM against human DAO and >6,600-fold selectivity over MAO-A and MAO-B [1]. This selectivity window is essential for experiments where concomitant MAO inhibition would confound phenotypic readouts. The compound's dual substrate/inhibitor character also makes it suitable for kinetic mechanism studies of CAO catalytic cycles.

Reference Standard for CAO-Targeted SAR Campaigns

In any structure-activity relationship program aimed at optimizing CAO inhibitor potency or selectivity, this compound must serve as the baseline reference scaffold. As the only unsubstituted progenitor in the Bertini et al. 40-compound series, it provides the benchmark activity profile (substrate activity, baseline IC50, selectivity fingerprint) against which all 3-alkylamino and 3,5-bis-substituted derivatives are compared [2]. Omitting this reference standard compromises the interpretability of SAR data.

Regiospecific Synthesis of 3,4-Disubstituted Pyridine Derivatives

When the synthetic target requires a pyridine core with amine functionality at the 3-position and a reactive aminomethyl handle at the 4-position, this specific regioisomer is non-negotiable. The 1,2-disposition of the two nitrogen substituents enables cyclization reactions, bidentate metal coordination, and intramolecular hydrogen bonding patterns that the 2,3- and 3,4-isomers cannot replicate . This is particularly relevant for constructing fused heterocycles or metal-organic frameworks with predefined coordination geometries.

HILIC Method Development for Polar Basic Intermediates

As a highly polar, basic compound structurally related to 4-(aminomethyl)pyridine (4-AMP)—a commonly used pharmaceutical starting material—this compound and its regioisomers can serve as critical test probes for developing and validating hydrophilic interaction liquid chromatography (HILIC) methods. The established HILIC method for separating the 3-AMP/4-AMP critical isomer pair demonstrates the importance of regioisomer-resolved analytical methods for quality control of aminomethylpyridine-based intermediates [3].

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